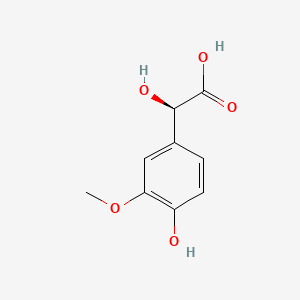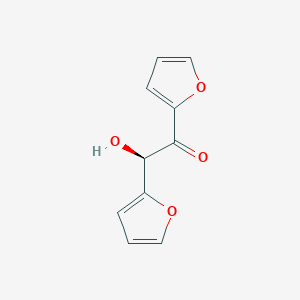
(-)-Vanilmandelic acid
描述
(-)-Vanilmandelic acid, also known as 4-Hydroxy-3-methoxyphenylglycolic acid, is a naturally occurring organic compound. It is a metabolite of catecholamines, such as adrenaline and noradrenaline, and is commonly found in human urine. This compound is often used as a biomarker for diagnosing and monitoring certain medical conditions, including pheochromocytoma and neuroblastoma.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Vanilmandelic acid typically involves the oxidation of vanillin (4-Hydroxy-3-methoxybenzaldehyde) using various oxidizing agents. One common method is the use of potassium permanganate in an alkaline medium. The reaction proceeds as follows:
- Vanillin is dissolved in an aqueous solution of sodium hydroxide.
- Potassium permanganate is added slowly to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred until the oxidation is complete.
- The product is then acidified with hydrochloric acid to precipitate this compound, which is filtered and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods often use catalysts like platinum or palladium to facilitate the oxidation of vanillin under controlled conditions, resulting in higher yields and purity of the final product.
化学反应分析
Types of Reactions: (-)-Vanilmandelic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Substitution: The hydroxyl group in the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Nitrovanilmandelic acid or sulfonated derivatives.
科学研究应用
Chemistry: (-)-Vanilmandelic acid is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used as a biomarker for studying the metabolism of catecholamines. It helps in understanding the biochemical pathways involved in the production and degradation of these important neurotransmitters.
Medicine: Clinically, this compound is used in diagnostic tests for detecting and monitoring conditions like pheochromocytoma and neuroblastoma. Elevated levels of this compound in urine are indicative of these diseases.
Industry: In the industrial sector, this compound is used in the production of flavoring agents, fragrances, and other fine chemicals. Its derivatives are also employed in the manufacture of polymers and resins.
作用机制
(-)-Vanilmandelic acid exerts its effects primarily through its role as a metabolite of catecholamines. It is produced via the enzymatic oxidation of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyltransferase. The resulting compound is then excreted in the urine. The molecular targets and pathways involved in its metabolism include the enzymes mentioned above, which play crucial roles in the regulation of neurotransmitter levels in the body.
相似化合物的比较
Vanillic acid: Similar in structure but lacks the glycolic acid moiety.
Vanillyl alcohol: The reduced form of (-)-Vanilmandelic acid.
Homovanillic acid: Another metabolite of catecholamines, differing in the position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific role as a catecholamine metabolite and its diagnostic significance in medical applications. Unlike vanillic acid and vanillyl alcohol, this compound is directly linked to the metabolic pathways of adrenaline and noradrenaline, making it a critical biomarker for certain diseases.
属性
IUPAC Name |
(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41093-71-4 | |
| Record name | Vanilmandelic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041093714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VANILMANDELIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19V3799SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is VMA considered an important biomarker?
A1: VMA is a major metabolite of epinephrine and norepinephrine. Abnormal levels of VMA in the urine can be indicators of certain disease states, including pheochromocytoma and neuroblastoma. []
Q2: How does VMA excretion change in individuals with pheochromocytoma?
A2: Individuals with pheochromocytoma often exhibit significantly elevated levels of VMA in their urine. [] This is because the tumor cells overproduce catecholamines, leading to increased breakdown and VMA excretion.
Q3: How reliable are urinary VMA measurements for diagnosing neuroblastoma?
A3: While elevated urinary VMA can indicate neuroblastoma, it's not foolproof. Studies have shown that a significant proportion of patients with neuroblastoma exhibit elevated urinary HVA (homovanillic acid) and/or VMA. [] Simultaneous measurement of both metabolites is recommended for increased diagnostic accuracy.
Q4: Are there alternative biomarkers for neuroblastoma detection?
A4: Yes, plasma dopa levels measured by radioenzymatic methods have shown promise as a potentially more reliable indicator compared to traditional urinary catecholamine measurements. []
Q5: Can VMA levels be used to monitor the effectiveness of neuroblastoma treatment?
A5: Yes, monitoring VMA levels can help assess treatment response. A decrease in VMA levels generally indicates a positive response to therapy. []
Q6: What analytical methods are commonly used to measure VMA levels?
A6: Several methods are employed for VMA analysis, including:
- Spectrophotometry: This widely used method offers a relatively simple and cost-effective approach for VMA quantification. []
- Gas Chromatography: This method offers high sensitivity and can be coupled with various detectors, including mass spectrometry, for enhanced specificity and accuracy. [, ]
- High-Performance Liquid Chromatography (HPLC): This versatile technique enables simultaneous determination of multiple catecholamines and their metabolites, including VMA, with high sensitivity and selectivity. [, , , ]
- Flow Injection Analysis with Chemiluminescence Detection: This method provides a simple, robust, and highly sensitive platform for VMA determination, suitable for clinical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)







![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)




